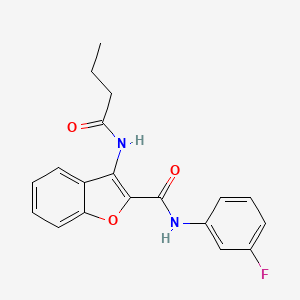

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

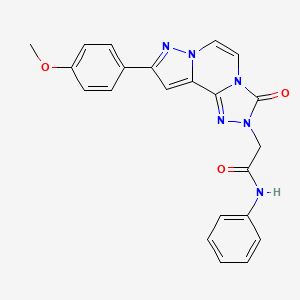

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized by various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . A new series of benzofuran derivatives have been synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide, focusing on six unique fields:

Anticancer Research

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide has shown potential as an anticancer agent. Benzofuran derivatives are known for their ability to inhibit the growth of various cancer cell lines. This compound can be studied for its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways .

Antiviral Applications

Benzofuran derivatives, including 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide, have been investigated for their antiviral properties. These compounds can inhibit the replication of viruses such as hepatitis C and HIV. Research can focus on the compound’s mechanism of action against viral enzymes and its potential to be developed into antiviral drugs .

Antibacterial Studies

The antibacterial properties of benzofuran derivatives make them candidates for developing new antibiotics. 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide can be tested against various bacterial strains to evaluate its efficacy in inhibiting bacterial growth and biofilm formation. This research is crucial in the fight against antibiotic-resistant bacteria .

Anti-inflammatory Research

Inflammation is a common underlying factor in many chronic diseases. Benzofuran derivatives have shown anti-inflammatory effects by modulating inflammatory pathways. Studies can explore how 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide affects the production of inflammatory cytokines and its potential use in treating inflammatory conditions .

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease involve oxidative stress and neuronal damage. Benzofuran derivatives have demonstrated neuroprotective effects by reducing oxidative stress and protecting neurons. Research can investigate the neuroprotective potential of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide in cellular and animal models of neurodegeneration .

Antioxidant Research

Oxidative stress is implicated in various diseases, including cardiovascular diseases and aging. Benzofuran derivatives are known for their antioxidant properties. Studies can focus on the ability of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide to scavenge free radicals, reduce oxidative damage, and enhance the body’s antioxidant defenses .

Mechanism of Action

While the specific mechanism of action for 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran compounds in general have been shown to have various biological activities. For example, some benzofuran derivatives have anti-hepatitis C virus activity . They have also been developed and utilized as anticancer agents .

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention in the field of drug discovery . Future research could focus on designing new drugs based on benzofuran derivatives for various therapeutic applications . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name |

3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSJWPXAWWIWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)